An In-Depth Technical Guide to Benzyl-N,N-diisopropylchlorophosphoramidite: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Benzyl-N,N-diisopropylchlorophosphoramidite: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzyl-N,N-diisopropylchlorophosphoramidite is a key phosphitylating agent in modern organic synthesis, particularly valued in the fields of drug development and molecular biology. Its unique structure, featuring a reactive P-Cl bond, a stable benzyl protecting group, and bulky diisopropylamino substituents, makes it an essential reagent for the efficient construction of phosphite triesters. These intermediates are the cornerstone of the widely adopted phosphoramidite method for oligonucleotide synthesis. This guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis and purification, best practices for handling and storage, and its primary application in the synthesis of oligonucleotides, which are fundamental to advancements in gene therapy, diagnostics, and synthetic biology.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of Benzyl-N,N-diisopropylchlorophosphoramidite and its close analogue, Dibenzyl N,N-diisopropylphosphoramidite, are summarized below. It is important to note that while the core reactive moiety is similar, the presence of a second benzyl group in the analogue influences its physical characteristics.
| Property | Benzyl-N,N-diisopropylchlorophosphoramidite | Dibenzyl N,N-diisopropylphosphoramidite |
| CAS Number | 128753-68-4[2][3] | 108549-23-1 |
| Molecular Formula | C₁₃H₂₁ClNOP[2] | C₂₀H₂₈NO₂P |
| Molecular Weight | 273.74 g/mol [2] | 345.42 g/mol |
| Appearance | Not specified; likely a liquid | Liquid |
| Boiling Point | Data not readily available | 130 °C at 0.55 mmHg |
| Density | Data not readily available | 1.028 g/mL at 25 °C |
| Solubility | Soluble in anhydrous organic solvents such as acetonitrile, dichloromethane, and THF.[4] | Soluble in acetonitrile, dichloromethane, THF, and diethyl ether. Insoluble in cold water.[4] |
Synthesis and Purification
The synthesis of Benzyl-N,N-diisopropylchlorophosphoramidite involves the controlled reaction of a phosphorus source with benzyl alcohol and diisopropylamine. The following protocol is a representative method adapted from procedures for similar phosphoramidites.[1][4]
Experimental Protocol: Synthesis
Materials:
-
Benzyl dichlorophosphate
-
N,N-Diisopropylamine
-
Triethylamine (as a proton scavenger)
-
Anhydrous acetonitrile
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N-diisopropylamine (2.5 equivalents) and triethylamine (3.0 equivalents) in anhydrous acetonitrile in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -40 °C using a suitable cooling bath.
-
Slowly add benzyl dichlorophosphate (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 6-8 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material is consumed.
-
The crude product is typically used directly in the next step or purified by vacuum distillation or chromatography.
Experimental Protocol: Purification by Column Chromatography
Phosphoramidites are notoriously sensitive to acidic conditions, which can lead to decomposition on standard silica gel.[5] Therefore, purification requires deactivation of the stationary phase.
Materials:
-
Crude Benzyl-N,N-diisopropylchlorophosphoramidite
-
Silica gel
-
Triethylamine
-
Hexane and Ethyl Acetate (or other suitable eluents)
Procedure:
-
Prepare Deactivated Silica Gel: In a fume hood, create a slurry of silica gel in your chosen non-polar eluent (e.g., hexane). Add triethylamine to the slurry to a final concentration of 1-2% (v/v) and stir for 15-20 minutes to neutralize the acidic silanol groups.[5]
-
Pack the Column: Pack a chromatography column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (containing 1-2% triethylamine) to separate the product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) and ³¹P NMR to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Benzyl-N,N-diisopropylchlorophosphoramidite.
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the reactivity of Benzyl-N,N-diisopropylchlorophosphoramidite.
-
Handling: This reagent is moisture and air-sensitive. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry, clean glassware and syringes. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Storage: Store in a tightly sealed container under an inert gas (argon or nitrogen) in a refrigerator (2-8 °C). Before opening, the container should be allowed to warm to room temperature to prevent condensation of moisture inside.
-
Stability: The P-Cl bond is susceptible to hydrolysis, which will degrade the reagent. Avoid exposure to water and protic solvents.
Core Application: Oligonucleotide Synthesis
The primary application of Benzyl-N,N-diisopropylchlorophosphoramidite is as a phosphitylating agent in the solid-phase synthesis of oligonucleotides using the phosphoramidite method.[1] This method involves a four-step cycle for each nucleotide addition.
Experimental Protocol: Phosphitylation in Oligonucleotide Synthesis
This protocol describes a single coupling cycle.
Materials:
-
Controlled pore glass (CPG) solid support with the first nucleoside attached (with a free 5'-OH group)
-
Benzyl-N,N-diisopropylchlorophosphoramidite
-
Activator (e.g., 1H-tetrazole in anhydrous acetonitrile)
-
Capping solution A (e.g., acetic anhydride in THF/lutidine)
-
Capping solution B (e.g., N-methylimidazole in THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Detritylation (Deblocking): The solid support-bound nucleoside is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing a free 5'-hydroxyl group. The support is then washed with anhydrous acetonitrile.
-
Coupling: The Benzyl-N,N-diisopropylchlorophosphoramidite is activated with 1H-tetrazole and added to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage. The support is washed with anhydrous acetonitrile.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles. The support is washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate triester by treatment with the oxidizing solution. The support is then washed with anhydrous acetonitrile.
This four-step cycle is repeated for each subsequent nucleotide to be added to the growing chain.
Quality Control
The purity of Benzyl-N,N-diisopropylchlorophosphoramidite is crucial for high-yield oligonucleotide synthesis. The most effective method for assessing its purity is ³¹P NMR spectroscopy. A pure sample should exhibit a single sharp peak in the characteristic region for chlorophosphoramidites. Based on data for similar compounds, the expected chemical shift is in the range of δ 140–180 ppm.[1][6] The presence of other signals may indicate hydrolysis to H-phosphonates or oxidation to P(V) species.
Conclusion
Benzyl-N,N-diisopropylchlorophosphoramidite is an indispensable reagent in the synthesis of oligonucleotides and other phosphorylated molecules. Its successful application hinges on a thorough understanding of its chemical properties, the use of optimized synthetic and purification protocols that account for its sensitivity, and strict adherence to proper handling and storage procedures. This guide provides the necessary technical information for researchers and developers to effectively and safely utilize this powerful synthetic tool.
References
- BenchChem. (n.d.). Effective purification methods for products from bis(diisopropylamino)chlorophosphine reactions.
- Integrated DNA Technologies. (n.d.). Chemical Synthesis of Oligonucleotides.
- BenchChem. (n.d.). Benzyl-N,N-diisopropylchlorophosphoramidite | 128753-68-4.
- Royal Society of Chemistry. (n.d.). Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl.
- Enamine. (n.d.). Dibenzyl N,N-diisopropylphosphoramidite.
- Danaher Life Sciences. (n.d.). Oligonucleotide Synthesis | Phosphoramidite Method.
- PubMed. (n.d.). Manual oligonucleotide synthesis using the phosphoramidite method.
- SpringerLink. (n.d.). Synthesis of Oligonucleotides | Nucleic Acids in Chemistry and Biology.
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 31P NMR Chemical Shifts.
- ResearchGate. (n.d.). Preparation of 7 using dibenzyl N,N-diisopropylphosphoramidite.
- MilliporeSigma. (n.d.). P-31 NMR Spectrum.
- PubChem. (n.d.). Benzyl-N,N-diisopropylchlorophosphoramidite | C13H21ClNOP | CID 4590858.
- Chemical Substance Information. (n.d.). Benzyl-N,N-diisopropylchlorophosphoramidite — Chemical Substance Information.
Sources
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- 2. Benzyl-N,N-diisopropylchlorophosphoramidite | C13H21ClNOP | CID 4590858 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]
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